Ivermectin B1a monosaccharide chemical structure
Ivermectin B1a monosaccharide chemical structure
An In-depth Technical Guide to Ivermectin B1a Monosaccharide For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure, properties, and synthesis of Ivermectin B1a monosaccharide, a key derivative of the broad-spectrum antiparasitic agent, Ivermectin.
Core Chemical Structure and Properties
Ivermectin B1a monosaccharide is a semi-synthetic macrocyclic lactone.[1] It is structurally derived from Ivermectin B1a, which itself is a major component of the commercial drug Ivermectin.[2] The core structure consists of the complex pentacyclic lactone aglycone of Ivermectin attached to a single oleandrose sugar moiety at the C13 position. This distinguishes it from its parent compound, Ivermectin B1a, which is a disaccharide. The monosaccharide is formed via the selective hydrolysis of the terminal oleandrose unit from the disaccharide chain of Ivermectin.[1][3]
The primary biological characteristic of Ivermectin B1a monosaccharide is its potent inhibitory effect on the larval development of nematodes, such as Haemonchus contortus.[4] Unlike its parent compound, it is reported to be devoid of the acute paralytic activity associated with Ivermectin.[1][3] This unique activity profile makes it a valuable tool for studying mechanisms of anthelmintic resistance and for investigating the specific pathways governing nematode development.[1][3]
Quantitative Physicochemical Data
The key quantitative properties of Ivermectin B1a monosaccharide are summarized in the table below for easy reference and comparison.
| Property | Value | Citation(s) |
| Molecular Formula | C₄₁H₆₂O₁₁ | [3] |
| Molecular Weight | 730.9 g/mol | [3] |
| CAS Number | 71837-27-9 | [1][3] |
| Appearance | A solid | [3] |
| Purity | ≥95-99% (Varies by supplier) | [1][3] |
| Solubility | Soluble in Ethanol, Methanol, DMF, and DMSO. Poor water solubility. | [1] |
| Biological Activity Metric | Minimum concentration for full activity in H. contortus larval development assay: 0.001 μg/mL | [4] |
Synthesis and Experimental Protocols
Ivermectin B1a monosaccharide is not a natural product but a semi-synthetic derivative.
Synthesis Pathway: Selective Hydrolysis
The standard method for producing Ivermectin B1a monosaccharide is through the selective acid-catalyzed hydrolysis of the terminal α-L-oleandrosyloxy bond in the parent Ivermectin B1a molecule. This reaction cleaves the outer sugar while leaving the oleandrose moiety directly attached to the aglycone intact.
While specific, detailed industrial protocols are proprietary, the general laboratory procedure involves dissolving Ivermectin B1a in a suitable organic solvent and treating it with a dilute acid, followed by chromatographic purification to isolate the monosaccharide product.
Caption: Synthesis workflow for Ivermectin B1a monosaccharide.
Experimental Protocol: Nematode Larval Development Assay
The primary bioactivity of Ivermectin B1a monosaccharide is quantified using a nematode larval development assay. The definitive study in this area was conducted by Michael, B., et al. (2001).[3][4] While the full detailed protocol from the paper is not provided here, such assays generally follow a consistent methodology.
Objective: To determine the concentration-dependent inhibitory effect of a compound on the development of nematode larvae from the egg or early larval stage to a later stage (e.g., L3).
General Methodology:
-
Nematode Culture: Eggs are harvested from the feces of host animals (e.g., sheep infected with Haemonchus contortus) or from in vitro cultures.
-
Compound Preparation: A stock solution of Ivermectin B1a monosaccharide is prepared in a solvent like DMSO. A dilution series is then made in a culture medium.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains a defined number of nematode eggs or L1 larvae, culture medium, a nutrient source (e.g., E. coli), and a specific concentration of the test compound. Control wells contain the solvent (e.g., DMSO) but no test compound.
-
Incubation: The plates are incubated for several days at an appropriate temperature (e.g., 25-27°C) to allow for larval development.
-
Analysis: After the incubation period, development is halted (e.g., by adding Lugol's iodine). The number of larvae that have successfully developed to the target stage (e.g., L3) in each well is counted under a microscope.
-
Data Interpretation: The percentage of inhibition is calculated for each concentration relative to the solvent control. An EC₅₀ value (the concentration that inhibits 50% of larval development) can then be determined. For Ivermectin B1a monosaccharide, the minimum concentration for full activity was found to be 0.001 μg/mL.[4]
Mechanism of Action and Signaling
The mechanism of action for Ivermectin and its parent class, the avermectins, is primarily through the potentiation of glutamate-gated chloride channels (GluCls) found in the neurons and pharyngeal muscle cells of invertebrates.[5][6][7] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the parasite.[7][8]
However, Ivermectin B1a monosaccharide is noted to lack this paralytic effect, yet it remains a powerful inhibitor of larval development.[1] This suggests a more nuanced or different mechanism of action. The precise signaling pathway disrupted by the monosaccharide that leads to developmental arrest in nematodes is not fully elucidated in current literature. It may involve more subtle modulation of GluCls or interaction with other, as-yet-unidentified molecular targets crucial for larval maturation.
For context, in vertebrate systems where GluCls are absent, Ivermectin has been shown to interact with other targets, including inhibiting the Wnt/β-catenin signaling pathway by binding to the protein TELO2.[9] It is plausible that the monosaccharide derivative's anthelmintic activity could involve targets other than those responsible for acute paralysis.
The logical relationship between Ivermectin B1a and its derivatives is visualized below.
Caption: Relationship between Ivermectin B1a and its derivatives.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 8. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
